Indo-1 pentaacetoxymethyl ester

概要

説明

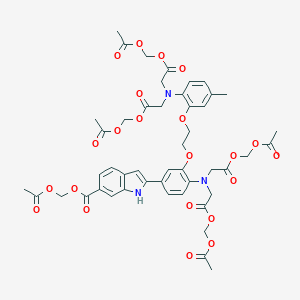

Indo-1 pentaacetoxymethyl ester is a popular calcium indicator . It is similar to Fura-2 but has a dual emissions peak . The main emission peak in calcium-free solution is 475 nm, while in the presence of calcium, the emission is shifted to 400 nm . It is widely used in flow cytometry .

Synthesis Analysis

Indo-1 pentaacetoxymethyl ester enters the cell and is cleaved to Indo-1 by endolactase . This synthesis and properties of Indo-1 were proposed by Roger Y Tsien in 1985 .Molecular Structure Analysis

The molecular structure of Indo-1 pentaacetoxymethyl ester is represented by the chemical formula C47H51N3O22 .Chemical Reactions Analysis

Indo-1 pentaacetoxymethyl ester is used to measure the concentration of cell calcium . It is added to cells, crosses cell membranes, and once inside the cell, the acetoxymethyl groups are removed by cellular esterases .Physical And Chemical Properties Analysis

Indo-1 pentaacetoxymethyl ester has physical and chemical properties that make it a useful tool in biological research . It is used in flow cytometry due to its dual emission peak and its reaction with calcium .科学的研究の応用

Indo 1-AM

is a membrane-permeable dye used to determine changes in calcium concentrations in the cell . It’s particularly well-suited for FACs and multicolor fluorescence applications . Once Indo-1 enters the cell, esterases cleave the AM group yielding a membrane-impermeable dye .

Here is a brief overview of its application in the field of cellular biology :

- Summary of the Application : Indo-1 AM is used to measure intracellular calcium concentrations. It’s particularly useful in studies of cellular regulation, where understanding the role of calcium is crucial .

- Methods of Application : Indo-1 AM is introduced into the cell, where it is cleaved by esterases to yield a membrane-impermeable dye. The fluorescence of Indo-1 shifts from about 475 nm without Ca2+ to about 400 nm with Ca2+ when excited at about 350 nm . This property makes it especially useful for flow cytometry .

- Results or Outcomes : The use of Indo-1 AM allows for accurate measurements of intracellular Ca2+ concentration. This has contributed significantly to advances in the understanding of the role of calcium in cellular regulation .

- Summary of the Application : Indo-1 AM is used in GPCR studies to measure intracellular calcium concentrations . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in G protein activation, which in turn triggers an intracellular signaling cascade .

- Methods of Application : Indo-1 AM is introduced into the cell, where it is cleaved by esterases to yield a membrane-impermeable dye. The fluorescence of Indo-1 shifts from about 475 nm without Ca2+ to about 400 nm with Ca2+ when excited at about 350 nm . This property makes it especially useful for flow cytometry .

- Results or Outcomes : The use of Indo-1 AM allows for accurate measurements of intracellular Ca2+ concentration. This has contributed significantly to advances in the understanding of the role of calcium in GPCR signaling .

- Summary of the Application : Indo-1 AM is used to analyze alterations in Ca2+ levels in heart tissues within a semi-quantitative framework .

- Methods of Application : Indo-1 AM is introduced into the heart tissue, where it is cleaved by esterases to yield a membrane-impermeable dye. The fluorescence of Indo-1 shifts from about 475 nm without Ca2+ to about 400 nm with Ca2+ when excited at about 350 nm .

- Results or Outcomes : The use of Indo-1 AM allows for accurate measurements of intracellular Ca2+ concentration in heart tissues. This has contributed significantly to advances in the understanding of the role of calcium in cardiac physiology .

G-Protein Coupled Receptor Biology (GPCR)

Cardiac Physiology

- Summary of the Application : Indo-1 AM is used in neuroscience to study the role of calcium in neuronal signaling . Calcium plays a crucial role in various neuronal processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity .

- Methods of Application : Indo-1 AM is introduced into the neurons, where it is cleaved by esterases to yield a membrane-impermeable dye. The fluorescence of Indo-1 shifts from about 475 nm without Ca2+ to about 400 nm with Ca2+ when excited at about 350 nm . This property makes it especially useful for imaging calcium dynamics in neurons .

- Results or Outcomes : The use of Indo-1 AM allows for accurate measurements of intracellular Ca2+ concentration in neurons. This has contributed significantly to advances in the understanding of the role of calcium in neuronal signaling .

- Summary of the Application : Indo-1 AM is used in immunology to study the role of calcium in immune cell signaling . Calcium is a key second messenger in immune cells, playing a crucial role in cell activation, proliferation, and differentiation .

- Methods of Application : Indo-1 AM is introduced into the immune cells, where it is cleaved by esterases to yield a membrane-impermeable dye. The fluorescence of Indo-1 shifts from about 475 nm without Ca2+ to about 400 nm with Ca2+ when excited at about 350 nm . This property makes it especially useful for imaging calcium dynamics in immune cells .

- Results or Outcomes : The use of Indo-1 AM allows for accurate measurements of intracellular Ca2+ concentration in immune cells. This has contributed significantly to advances in the understanding of the role of calcium in immune cell signaling .

Neuroscience

Immunology

Safety And Hazards

将来の方向性

特性

IUPAC Name |

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBRCOBJNWRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51N3O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150236 | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indo-1 pentaacetoxymethyl ester | |

CAS RN |

112926-02-0 | |

| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

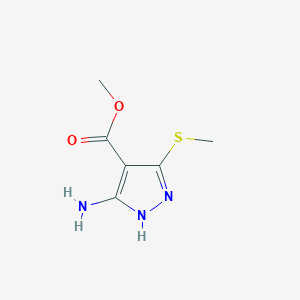

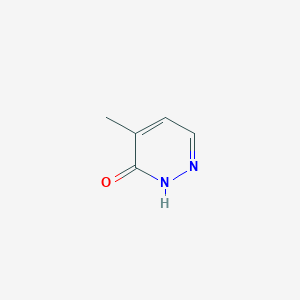

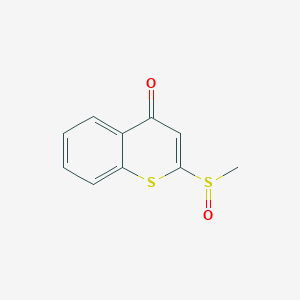

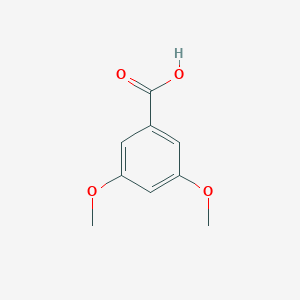

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)